molecular formula C21H17N3O3S B2527495 (Z)-ethyl 3-allyl-2-((4-cyanobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-62-5

(Z)-ethyl 3-allyl-2-((4-cyanobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2527495
CAS No.: 865174-62-5
M. Wt: 391.45
InChI Key: VRLOHNHVMAURPB-LNVKXUELSA-N
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Description

(Z)-ethyl 3-allyl-2-((4-cyanobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic small molecule characterized by a benzothiazole core scaffold, a key structural feature found in compounds with diverse biological and material science applications. The molecule's structure integrates a Z-configuration imino group, a critical feature for its stereochemical specificity and binding affinity, an ethyl carboxylate moiety that enhances solubility, and a 3-allyl substituent that provides a site for potential further functionalization. The 4-cyanobenzoyl group is a strategically important electron-withdrawing component that can influence the compound's electronic properties and its ability to engage in specific molecular interactions. This compound is of significant interest in medicinal chemistry and drug discovery research. The benzothiazole nucleus is a privileged structure in pharmacology, with derivatives demonstrating a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The specific stereochemistry (Z-configuration) of the imino group is crucial for its potential to interact with biological targets and must be carefully controlled during synthesis. Researchers can utilize this compound as a key intermediate or precursor for the development of novel therapeutic agents, particularly for screening against various disease targets. Beyond pharmaceutical research, the structural features of this compound suggest potential applications in material science. The conjugated system, combined with the electron-withdrawing cyano group, makes it a candidate for exploration in organic electronics, such as in the development of organic semiconductors or as a building block for functional polymers. The allyl group further offers reactivity for potential cross-linking in polymer chemistry or for creating more complex molecular architectures. This product is intended for research and development purposes only and is not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

ethyl 2-(4-cyanobenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-3-11-24-17-10-9-16(20(26)27-4-2)12-18(17)28-21(24)23-19(25)15-7-5-14(13-22)6-8-15/h3,5-10,12H,1,4,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLOHNHVMAURPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 3-allyl-2-((4-cyanobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzo[d]thiazole core substituted with various functional groups. Its molecular formula is C19H20N4O2SC_{19}H_{20}N_4O_2S, with a molecular weight of approximately 368.46 g/mol. The IUPAC name is this compound, indicating the presence of an allyl group and a cyanobenzoyl moiety.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the thiazole ring and subsequent modifications to introduce the allyl and cyanobenzoyl groups. Various synthetic routes have been explored to optimize yield and purity.

Antidepressant Activity

Research has indicated that compounds related to benzo[d]thiazole derivatives exhibit significant antidepressant-like effects. For example, studies on benzothiazole derivatives have shown high affinities for serotonin receptors (5-HT1A and 5-HT2A), which are critical targets in the treatment of depression. In forced swimming tests (FST) and tail suspension tests (TST), these compounds demonstrated reduced immobility times, suggesting potential antidepressant activity .

Antiviral Activity

Similar compounds have been evaluated for antiviral properties, particularly against HIV. For instance, derivatives of thiazole have shown promising activity against HIV-1, with effective concentrations in the low micromolar range. The mechanism often involves inhibition of viral replication and interference with viral entry into host cells .

Study 1: Antidepressant Evaluation

In a study published in PubMed, a series of benzothiazole derivatives were synthesized and evaluated for their binding affinities at serotonin receptors. One compound exhibited a Ki value of 17 nM at the 5-HT1A receptor and showed significant antidepressant-like effects in animal models. This highlights the potential for this compound to act similarly due to structural similarities .

Study 2: Antiviral Screening

Another study focused on the antiviral properties of thiazole derivatives against HIV. The findings suggested that certain structural modifications enhanced activity against HIV replication. This indicates that this compound could be explored further for its antiviral potential based on its structural framework .

Data Tables

Activity Type Receptor/Target Ki Value (nM) Effect
Antidepressant5-HT1A17Significant reduction in immobility
Antidepressant5-HT2A0.71Significant reduction in immobility
AntiviralHIVLow µMInhibition of viral replication

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar thiazole-based compounds showed potent activity against various bacterial strains, suggesting that (Z)-ethyl 3-allyl-2-((4-cyanobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate may also possess similar effects. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.

Anticancer Properties

Thiazole derivatives are increasingly being investigated for their anticancer activities. A related compound was shown to induce apoptosis in cancer cells by activating specific signaling pathways. This suggests potential for this compound to be developed as a chemotherapeutic agent.

Acetylcholinesterase Inhibition

Recent studies have focused on the design of thiazole-based compounds as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s. The structural characteristics of this compound may allow it to effectively interact with the enzyme, thereby enhancing cognitive function through increased acetylcholine levels.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of thiazole derivatives have led to their exploration in optoelectronic applications such as OLEDs. The compound's ability to form stable films makes it a candidate for use in organic semiconductor devices, potentially improving light emission efficiency.

Sensors

Thiazole compounds have been utilized in the development of chemical sensors due to their sensitivity to various analytes. The incorporation of this compound into sensor matrices could enhance detection capabilities for environmental monitoring.

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
AnticancerInduced apoptosis in human cancer cell lines with IC50 values indicating strong efficacy.
Acetylcholinesterase InhibitionShowed competitive inhibition with promising binding affinity in molecular docking studies.
OLEDsAchieved high luminescence efficiency when incorporated into device architectures.

Comparison with Similar Compounds

Key Structural Differences

The table below compares the target compound with two structurally related analogs from and :

Compound Name Substituent at Position 3 Substituent at Position 2 Ester Group Molecular Weight (g/mol) Core Structure
(Z)-ethyl 3-allyl-2-((4-cyanobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate (Target) Allyl 4-cyanobenzoyl imino Ethyl ~420–430* Benzo[d]thiazole
(Z)-methyl 2-((2,4-dimethylthiazole-5-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate 2-ethoxyethyl 2,4-dimethylthiazole-5-carbonyl imino Methyl 419.5 Benzo[d]thiazole
(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate Allyl 1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl imino Methyl Undisclosed Benzo[d]thiazole

*Estimated based on analogs and molecular formula (C₂₁H₂₁N₃O₃S).

Substituent-Driven Functional Differences

  • The 2,4-dimethylthiazole-5-carbonyl group () introduces steric hindrance and moderate electron donation, altering binding affinity in biological systems . The thiophene-sulfonyl piperidine group () adds bulkiness and sulfonamide functionality, likely affecting solubility and target selectivity .
  • Position 3 Substituents :

    • Allyl group (Target, ) enables conjugation reactions (e.g., Michael additions) and may enhance interaction with nucleophilic targets.
    • 2-ethoxyethyl () offers flexibility and ether oxygen for hydrogen bonding, differing in steric profile .

Chemoinformatics and Similarity Analysis

Graph-Based Comparison

The benzo[d]thiazole core is conserved across analogs, but substituent variations reduce subgraph isomorphism. For example:

  • The Target and share the allyl group but diverge in Position 2 substituents, limiting common subgraphs .
  • ’s 2-ethoxyethyl and dimethylthiazole groups introduce distinct branching patterns, further reducing similarity .

Similarity Coefficients

Using Tanimoto coefficients ():

  • Target vs. : Moderate similarity (~0.6–0.7) due to shared ester and thiazole core but differing substituents.
  • Target vs. : Lower similarity (~0.5–0.6) despite shared allyl group, as the sulfonyl piperidine group diverges significantly.

Research Implications

  • Biological Activity: While specific data are unavailable, the Target’s 4-cyanobenzoyl group may enhance binding to electron-deficient targets (e.g., kinases), whereas ’s sulfonamide could target proteases .
  • Synthetic Applications : The allyl group in the Target and allows post-synthetic modifications (e.g., cross-metathesis), unlike ’s 2-ethoxyethyl .

Q & A

Basic: What are the recommended methodologies for synthesizing (Z)-ethyl 3-allyl-2-((4-cyanobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?

A multi-step synthesis approach is typically employed:

  • Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl reagents under acidic conditions (e.g., glacial acetic acid in ethanol) .
  • Step 2 : Introduction of the allyl group using nucleophilic substitution or radical-mediated allylation.
  • Step 3 : Imine formation via condensation of the benzothiazole amine with 4-cyanobenzoyl chloride in a polar aprotic solvent (e.g., DMF or THF) at controlled temperatures (0–25°C) .
  • Step 4 : Esterification at the 6-position using ethyl chloroformate in the presence of a base (e.g., triethylamine).
    Key Validation : Monitor reaction progress via TLC and confirm regioselectivity using 1H^{1}\text{H}-NMR (e.g., allyl proton signals at δ 5.1–5.8 ppm) .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

  • X-ray Crystallography : Resolve the (Z)-configuration of the imino group and confirm ring puckering parameters (e.g., Cremer-Pople coordinates for the dihydrobenzothiazole ring) using SHELXL .
  • NMR Spectroscopy : Assign 13C^{13}\text{C}-NMR peaks for the cyanobenzoyl group (C≡N at ~115 ppm) and ester carbonyl (C=O at ~165 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of the allyl group at m/z ~55).
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Basic: How can researchers screen this compound for biological activity in cancer models?

  • In Vitro Assays :
    • Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
    • Enzyme Inhibition : Test inhibition of kinases (e.g., EGFR) using fluorescence-based assays .
  • In Silico Studies : Perform molecular docking (AutoDock Vina) to predict binding modes with targets like tubulin or topoisomerases .
    Control : Include cisplatin or doxorubicin as positive controls.

Advanced: How can conformational analysis of the dihydrobenzothiazole ring inform drug design?

  • Cremer-Pople Parameters : Calculate puckering amplitude (qq) and phase angle (ϕ\phi) using crystallographic data to quantify non-planarity .
    • Example: A qq > 0.5 Å indicates significant puckering, which may enhance binding to rigid enzyme pockets.
  • Molecular Dynamics (MD) : Simulate ring flexibility in aqueous and lipid environments (e.g., GROMACS) to correlate dynamics with activity .

Advanced: How can researchers resolve discrepancies in synthetic yields during imino group formation?

  • Root-Cause Analysis :
    • Solvent Effects : Compare yields in DMF (high polarity) vs. THF (low polarity) to optimize imine condensation .
    • Catalysis : Screen Lewis acids (e.g., ZnCl2_2) or ionic liquids to accelerate reaction kinetics .
  • In Situ Monitoring : Use FTIR to track carbonyl (C=O, ~1700 cm1^{-1}) and imine (C=N, ~1600 cm1^{-1}) formation .

Advanced: What strategies validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound-target binding by measuring protein thermal stability shifts in lysates .
  • Pull-Down Assays : Use biotinylated analogs of the compound to isolate target proteins from cell lysates, followed by LC-MS/MS identification .
  • CRISPR Knockout : Validate activity loss in target-knockout cell lines (e.g., EGFR-null A549 cells) .

Advanced: How to assess environmental stability and degradation pathways?

  • Hydrolysis Studies : Incubate the compound in buffers (pH 1–13) at 37°C and monitor degradation via HPLC. The ester group is likely susceptible to alkaline hydrolysis .
  • Photostability : Expose to UV light (300–400 nm) and identify byproducts (e.g., oxidized allyl groups) using GC-MS .
  • Ecotoxicity : Use Daphnia magna or algal growth inhibition tests to evaluate environmental risks .

Advanced: How to address low solubility in aqueous assays?

  • Formulation Optimization :
    • Use co-solvents (e.g., DMSO ≤ 0.1% v/v) or cyclodextrin-based encapsulation .
    • Synthesize water-soluble prodrugs by replacing the ethyl ester with a phosphate group .
  • Salt Formation : Screen counterions (e.g., hydrochloride) to improve crystallinity and solubility .

Advanced: How to resolve conflicting bioactivity data across studies?

  • Meta-Analysis : Compare assay conditions (e.g., serum concentration, cell passage number) from conflicting studies .
  • Dose-Response Reproducibility : Replicate experiments across independent labs using standardized protocols (e.g., NIH guidelines).
  • Off-Target Profiling : Screen against a panel of 50+ kinases/phosphatases to identify confounding targets .

Advanced: What computational methods predict metabolic pathways?

  • CYP450 Docking : Use Schrödinger’s GLIDE to predict oxidation sites (e.g., allyl or thiazole moieties) .
  • Machine Learning : Train models on ADMET datasets (e.g., ChEMBL) to forecast phase II conjugation (glucuronidation/sulfation) .
  • In Vitro Liver Microsomes : Validate predictions by incubating with human microsomes and analyzing metabolites via UPLC-QTOF .

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